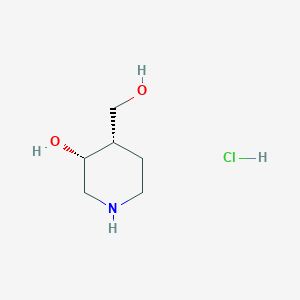

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOSFSLEEORCKE-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric elements. Within this important class of heterocycles, polysubstituted piperidines with defined stereochemistry are of particular interest as they allow for a more nuanced exploration of chemical space and a finer tuning of interactions with biological targets.

This guide focuses on a specific, high-value building block: cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride (CAS Number 955028-05-4). This molecule, featuring a cis-1,2-amino alcohol and a primary alcohol substituent on a piperidine ring, offers a unique combination of functionalities and stereochemical rigidity. It serves as an invaluable starting material for the synthesis of complex molecules in drug discovery programs, particularly those targeting therapies for cancer, neurodegenerative disorders, and infectious diseases.[3]

As a Senior Application Scientist, this document aims to provide not just a collection of data, but a comprehensive understanding of the synthesis, characterization, and strategic application of this compound, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Properties

The hydrochloride salt form of cis-4-(Hydroxymethyl)piperidin-3-ol enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions and for use in biological assays. Key properties are summarized below:

| Property | Value | Source |

| CAS Number | 955028-05-4 | N/A |

| Molecular Formula | C₆H₁₄ClNO₂ | N/A |

| Molecular Weight | 167.63 g/mol | N/A |

| Appearance | Off-white solid (Predicted for free base) | [4] |

| Boiling Point (Free Base) | 279.0 ± 20.0 °C (Predicted) | [4] |

| Density (Free Base) | 1.111 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (Free Base) | 14.67 ± 0.40 (Predicted) | [4] |

The cis stereochemistry of the hydroxyl and hydroxymethyl groups is a critical feature of this molecule. This specific arrangement locks the substituents in a defined spatial relationship, which can be crucial for achieving high-affinity binding to a biological target.

Synthesis and Stereochemical Control: A Proposed Pathway

While specific, documented syntheses of this compound are not readily found in mainstream chemical literature, a plausible and efficient synthetic route can be devised based on established methodologies for the stereoselective synthesis of substituted piperidines. The key challenge lies in the diastereoselective reduction of a suitable precursor to establish the desired cis relationship between the 3-hydroxyl and 4-hydroxymethyl groups.

A logical approach involves the catalytic hydrogenation of a protected 3-hydroxy-4-(hydroxymethyl)pyridine derivative. The hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidines, and the stereochemical outcome can often be directed by the choice of catalyst and protecting groups.[5]

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Causality in Experimental Choices:

-

Stereocontrol: The choice of a rhodium or platinum catalyst for the hydrogenation of the pyridine ring is critical.[6] In acidic media, these catalysts often favor the formation of the cis diastereomer. The bulky N-protecting group can also influence the facial selectivity of the hydrogenation.

-

Orthogonal Protection: The use of an N-Boc or N-Cbz protecting group allows for its selective removal in the final step without affecting the hydroxyl groups.

-

Salt Formation: The conversion to the hydrochloride salt is typically achieved by treating the free base with a solution of HCl in a non-protic solvent like diethyl ether or dioxane, leading to precipitation of the pure salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and stereochemistry of this compound.

-

¹H NMR: The proton NMR spectrum will provide information on the connectivity of the molecule. Key diagnostic signals would include the multiplets for the protons on the piperidine ring, the signals for the hydroxymethyl group, and the proton attached to the carbon bearing the secondary hydroxyl group. The coupling constants between the protons at C3 and C4 will be crucial for confirming the cis stereochemistry. In a chair conformation, a cis relationship would likely result in one axial-equatorial and one equatorial-equatorial coupling, leading to smaller J-values compared to the large axial-axial coupling expected for the trans isomer.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the overall structure.[7]

-

2D NMR Techniques: Advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity. NOESY experiments can provide further confirmation of the cis stereochemistry through the observation of through-space correlations between the protons at C3 and C4 and the hydroxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final product. A reversed-phase method with a suitable C18 column and a mobile phase gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) would be appropriate. Purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Development

This compound is a versatile building block for creating more complex molecules with potential therapeutic applications. Its utility lies in the strategic placement of three key functional groups: the secondary amine, the secondary hydroxyl group, and the primary hydroxyl group.

As a Scaffold for 3D-Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The three-dimensional nature of this piperidine derivative makes it an attractive fragment for screening against a variety of protein targets.[8] The hydroxyl groups can act as key hydrogen bond donors and acceptors, while the piperidine nitrogen can be readily functionalized to grow the fragment into a more potent lead compound.

Workflow for Fragment Elaboration

Caption: General workflow for the elaboration of the core scaffold.

Potential Therapeutic Targets

The structural motifs present in this compound suggest its potential for developing inhibitors for a range of enzyme families and receptors, including:

-

Kinases: The hydroxyl groups can mimic the ribose moiety of ATP, making this scaffold a potential starting point for ATP-competitive kinase inhibitors.

-

Proteases: The amino alcohol functionality can be incorporated into molecules designed to interact with the active sites of proteases.

-

G-Protein Coupled Receptors (GPCRs): The piperidine core can serve as a scaffold for presenting substituents that interact with the transmembrane domains of GPCRs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally stable, but it is good practice to store it away from strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and multiple functionalization points provide a robust platform for the synthesis of novel, three-dimensional molecules with the potential for high biological activity. A thorough understanding of its synthesis, characterization, and strategic application, as outlined in this guide, will enable researchers to fully leverage the potential of this important chemical entity in their quest for new therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.

-

PubChem. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]

- Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-94.

- Ocheretnii, D., et al. (2023).

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

- Trost, B. M., & Malhotra, S. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic letters, 14(20), 5254-5257.

- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). US20050176752A1 - Process for the preparation of piperidine derivatives.

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1334-1341.

-

American Chemical Society. (n.d.). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

PubChem. (n.d.). trans-1-Cbz-3-(hydroxymethyl)piperidin-4-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

Sources

- 1. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents [patents.google.com]

- 4. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

"cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride" chemical structure

An In-Depth Technical Guide to cis-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

This compound, particularly the (3S,4R) enantiomer, is a sophisticated chiral building block of significant interest to the pharmaceutical and drug development industries. The piperidine ring is a privileged scaffold, appearing in a vast array of approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a conformationally constrained scaffold. This guide provides a detailed examination of this specific synthon, focusing on its chemical properties, stereocontrolled synthesis, and strategic applications in medicinal chemistry. As a bifunctional molecule—possessing both a primary and a secondary alcohol—its defined cis-stereochemistry offers a rigid and predictable three-dimensional presentation of vectors for molecular recognition, making it an invaluable intermediate for complex target synthesis.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of this piperidine derivative enhances its stability and handling characteristics, rendering it a crystalline solid that is more amenable to purification and storage than the corresponding free base. While specific experimental data such as the melting point for the hydrochloride salt are not widely published, the properties of the parent compound and related structures provide a reliable profile.

| Property | Value | Source(s) |

| Chemical Name | (3S,4R)-4-(hydroxymethyl)piperidin-3-ol hydrochloride | |

| Synonym(s) | cis-4-(Hydroxymethyl)piperidin-3-ol HCl | |

| CAS Number | 955028-05-4 | |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.64 g/mol | |

| Appearance | Off-white solid (predicted for free base) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Boiling Point (Free Base) | 279.0 ± 20.0 °C (Predicted) | [1] |

| Density (Free Base) | 1.111 ± 0.06 g/cm³ (Predicted) | [1] |

Visualization and Structural Elucidation

The defining feature of this molecule is the relative cis orientation of the hydroxyl and hydroxymethyl groups at the C3 and C4 positions of the piperidine ring. The designation (3S,4R) specifies the absolute stereochemistry of this particular enantiomer, which is critical for its utility in chiral drug synthesis.

Caption: 2D Structure of (3S,4R)-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride.

Spectroscopic Confirmation (¹H NMR)

Conclusive identification and stereochemical assignment are achieved via proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. For the cis isomer, the proton at C3 (CH-OH) and the proton at C4 (CH-CH₂OH) are expected to be axial-equatorial or equatorial-axial relative to each other. This arrangement typically results in a smaller coupling constant (J-value) between H3 and H4 (approx. 2-5 Hz) compared to the large axial-axial coupling (approx. 8-12 Hz) expected for the trans isomer.

Expected ¹H NMR Signatures (in D₂O):

-

Ring Protons (C2-C6): A complex series of multiplets between ~2.8-3.6 ppm.

-

CH-OH (C3): A multiplet, with its coupling to H4 being diagnostic for stereochemistry.

-

CH-CH₂OH (C4): A multiplet, coupled to H3 and the CH₂OH protons.

-

CH₂OH: A doublet or doublet of doublets around ~3.7-3.9 ppm.

Synthesis and Manufacturing Workflow

The stereoselective synthesis of cis-3,4-disubstituted piperidines is a non-trivial challenge. A robust and highly diastereoselective method relies on an acid-catalyzed Prins cyclization.[2][3] This strategy involves the cyclization of an N-protected homoallylic amine onto an aldehyde. The use of a Brønsted acid like HCl at low temperatures kinetically favors the formation of the cis product with high selectivity.[2]

Caption: Proposed Synthetic Workflow via Prins Cyclization.

Exemplary Synthesis Protocol

The following protocol is a representative, field-proven methodology adapted from established principles of stereoselective piperidine synthesis.[2][3]

-

Step 1: N-Protection. Commercially available 4-amino-1-butene is protected with Di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions (e.g., NaOH, THF/water) to yield tert-butyl but-3-en-1-ylcarbamate.

-

Causality: The Boc protecting group is robust, prevents the amine from acting as a nucleophile in subsequent steps, and can be removed under acidic conditions that are compatible with the final salt formation.

-

-

Step 2: Ozonolysis. The N-Boc protected amine is dissolved in a suitable solvent (e.g., CH₂Cl₂/Methanol) and cooled to -78°C. Ozone is bubbled through the solution until a blue color persists, followed by quenching with a reducing agent like dimethyl sulfide (DMS) to yield the corresponding aldehyde.

-

Causality: Ozonolysis is a clean and efficient method for cleaving the terminal double bond to generate the required aldehyde for the subsequent cyclization.

-

-

Step 3: Asymmetric Allylation. The aldehyde is subjected to an asymmetric allylation (e.g., using Brown's allylation conditions with a chiral borane) to install the future C3-hydroxyl and C4-carbon with the correct (S,R) stereochemistry. This creates an N-protected amino alcohol with a terminal alkene.

-

Causality: This is the key chirality-inducing step. Using a well-defined chiral reagent ensures the synthesis is enantioselective, leading specifically to the (3S,4R) product.

-

-

Step 4: Hydroboration-Oxidation. The terminal alkene of the product from Step 3 is treated with a hydroborating agent (e.g., 9-BBN or BH₃-THF) followed by oxidative workup (H₂O₂, NaOH) to form the primary alcohol.

-

Causality: This sequence converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity, completing the carbon skeleton.

-

-

Step 5: Deprotection and Salt Formation. The resulting N-Boc protected diol is treated with a strong acid, such as a solution of HCl in 1,4-dioxane or isopropanol.

-

Causality: The acidic conditions simultaneously cleave the Boc protecting group and protonate the basic piperidine nitrogen, leading to the precipitation of the desired hydrochloride salt in high purity. The product is then isolated by filtration and dried under vacuum.

-

Applications in Drug Discovery

The rigid, chair-like conformation of the piperidine ring combined with the defined cis stereochemistry of the two hydroxyl groups makes this molecule a powerful design element in medicinal chemistry.

-

Kinase Inhibitors: A closely related N-methylated piperidine derivative is a central building block in the synthesis of Flavopiridol, a potent inhibitor of cyclin-dependent kinases (CDKs) that has been investigated extensively in oncology.[4] The 3-hydroxy and 4-substituted groups are positioned to make critical hydrogen bonding and steric interactions within the ATP-binding pocket of the kinase.

-

Scaffold for Diversity-Oriented Synthesis: The two distinct hydroxyl groups (primary vs. secondary) can be selectively functionalized. This allows the molecule to be used as a starting point for creating libraries of compounds where different R-groups can be appended to explore structure-activity relationships (SAR).

-

GPCR Ligands and Ion Channel Modulators: The piperidine scaffold is a common motif in ligands for G-protein coupled receptors and ion channels. The defined stereochemistry of this building block allows for the precise positioning of pharmacophoric features required for high-affinity binding.

Safety, Handling, and Storage

Piperidine derivatives are biologically active and should be handled with appropriate caution. The hydrochloride salt is generally a non-volatile solid, reducing the risk of inhalation compared to the free base.

| Hazard Category | GHS Information (based on related compounds) |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Recommended Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C, protected from light.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine. (n.d.). Google Patents.

-

Williams, J. T., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(7), 2460–2471. [Link]

-

D'hooghe, M., et al. (2008). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 73(18), 7311–7317. [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3R,4R)-4-methylpiperidin-3-ol | C6H13NO | CID 68434400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

Navigating the Unseen: A Technical Safety Guide to cis-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride, a piperidine derivative with potential applications in medicinal chemistry. As with any investigational compound, a thorough understanding of its safety profile is paramount for the protection of laboratory personnel and the integrity of research. This in-depth technical guide serves as a crucial resource, offering a synthesized safety data sheet based on the known profiles of structurally similar compounds.

Hazard Identification and GHS Classification

Based on an analysis of related piperidine compounds, this compound should be considered a hazardous substance. The primary hazards are anticipated to be skin and eye irritation, and it may cause respiratory irritation.

Table 1: Anticipated GHS Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | Category 4 (Assumed) | Warning | H302: Harmful if swallowed.[2][3] |

GHS Pictograms:

First-Aid Measures: A Step-by-Step Emergency Response

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are recommended based on the potential hazards.

dot

Caption: Emergency first-aid workflow following exposure.

Inhalation:

-

Remove the individual from the area of exposure to fresh air immediately.

-

If breathing is difficult or has stopped, provide artificial respiration.

Skin Contact:

-

Immediately wash the affected area with soap and copious amounts of water.

-

Remove any contaminated clothing, ensuring to handle it with appropriate protective gloves.

Eye Contact:

-

Promptly flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.

-

Remove contact lenses if present and easy to do so.

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth thoroughly with water.[5][6]

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.[5]

Safe Handling and Storage: A Proactive Approach to Laboratory Safety

Proper handling and storage are fundamental to preventing exposure and ensuring the stability of the compound.

dot

Caption: Conceptual workflow for safe handling and storage.

Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure adequate ventilation in the work area.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: A standard laboratory coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[5] Gloves should be inspected before use and disposed of properly after handling.[5]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is recommended.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Physical and Chemical Properties

While specific data for the hydrochloride salt is unavailable, information for the parent compound, cis-4-(Hydroxymethyl)piperidin-3-ol, provides some insight.

Table 2: Physical and Chemical Properties of cis-4-(Hydroxymethyl)piperidin-3-ol

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [7][8] |

| Molecular Weight | 131.17 g/mol | [8] |

| Appearance | Off-white solid | [8] |

| Boiling Point | 279.0 ± 20.0 °C (Predicted) | [8] |

| Density | 1.111 ± 0.06 g/cm3 (Predicted) | [7][8] |

| Storage Temperature | 2-8°C | [8] |

Stability and Reactivity

Reactivity: The reactivity profile is not fully characterized. However, as with many amine hydrochlorides, it may react with strong bases to liberate the free amine.

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

Conditions to Avoid:

Incompatible Materials:

-

Strong oxidizing agents.

-

Strong bases.

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

dot

Caption: Reactivity and incompatibility diagram.

Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the anticipated hazards from structurally related compounds.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1]

-

Respiratory or Skin Sensitization: The potential for sensitization is unknown.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: Not anticipated to be an aspiration hazard.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[9] Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust.[1][9]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical compounds is a cornerstone of scientific advancement. While a comprehensive, experimentally derived MSDS for this compound is not yet available, this guide provides a critical framework for its safe handling based on the known properties of similar molecules. By adhering to these guidelines, researchers can mitigate potential risks and foster a culture of safety in the laboratory. It is the responsibility of every scientist to treat unknown compounds with the utmost care, ensuring that the pursuit of knowledge is always conducted with a steadfast commitment to safety.

References

- Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.).

- SDS-21003 - Biotium. (2021, September 7).

- MATERIAL SAFETY DATA SHEET - MSC Industrial Supply. (2008, July 2).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).

- Rustilo 4163 - SAFETY DATA SHEET. (2024, May 23).

- 61644-00-6 | Piperidin-3-one hydrochloride | ChemScene. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).

- 62414-68-0 | (R)-Piperidin-3-ol - ChemScene. (n.d.).

- 443648-89-3 | cis-Piperidine-3,4-diol hydrochloride | ChemScene. (n.d.).

- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).

- MSDS of trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride. (n.d.).

- 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- 21492-03-5(cis-4-(Hydroxymethyl)piperidin-3-ol) Product Description - ChemicalBook. (n.d.).

- (3r,4s)-4-(hydroxymethyl)piperidin-3-ol - Echemi. (n.d.).

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemos.de [chemos.de]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. biotium.com [biotium.com]

- 6. msdspds.castrol.com [msdspds.castrol.com]

- 7. echemi.com [echemi.com]

- 8. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

Methodological & Application

Detailed synthetic protocol for "cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride"

An In-Depth Guide to the Synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: A Key Intermediate for Pharmaceutical Research

Authored by: A Senior Application Scientist

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, polysubstituted piperidines, such as the title compound this compound, are crucial building blocks for the synthesis of novel therapeutics. The defined cis stereochemistry of the vicinal alcohol and hydroxymethyl groups presents a unique three-dimensional structure that can be pivotal for molecular recognition and binding to biological targets. This document provides a comprehensive, research-grade protocol for the synthesis of this valuable intermediate, elucidating the strategic considerations and chemical principles that underpin each step of the process.

The synthetic strategy detailed herein is designed to be robust and scalable, addressing the critical challenge of stereocontrol to selectively obtain the desired cis isomer. Our approach begins with a commercially available, N-protected piperidone, proceeds through a carefully orchestrated sequence of functional group manipulations and a stereodetermining dihydroxylation step, and culminates in deprotection and salt formation to yield the target compound.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reactivity and stereochemistry. The chosen synthetic route is outlined below. This strategy leverages protecting group chemistry to mask the reactive secondary amine of the piperidine ring and employs a stereoselective dihydroxylation reaction to install the two hydroxyl groups with the desired cis relationship.

Sources

Troubleshooting & Optimization

Common impurities in the synthesis of "cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride"

Welcome to our dedicated technical support center for the synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to the Synthesis and its Challenges

The synthesis of this compound typically involves the stereoselective reduction of a substituted pyridine precursor. A common and efficient method is the catalytic hydrogenation of a suitably protected 4-(hydroxymethyl)pyridin-3-ol derivative. While seemingly straightforward, this transformation is often accompanied by challenges in achieving high diastereoselectivity and purity. The formation of the trans-isomer is a prevalent issue, alongside other process-related impurities that can complicate downstream applications and require robust analytical and purification strategies.

This guide will address the most common impurities, their origins, and provide validated protocols for their identification, mitigation, and removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my final product?

A1: The most frequently encountered impurity is the diastereomeric trans-4-(hydroxymethyl)piperidin-3-ol. The catalytic hydrogenation of the pyridine ring is often not completely stereospecific, leading to a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the catalyst, solvent, and reaction conditions employed.

Q2: I see an unexpected peak in my 1H NMR spectrum. What could it be?

A2: Besides the trans-isomer, other potential impurities include:

-

Unreacted Starting Material: Incomplete hydrogenation can leave residual amounts of the pyridine precursor.

-

Partially Hydrogenated Intermediates: Species such as tetrahydropyridine derivatives can be present if the reaction is not driven to completion.

-

Protecting Group-Related Impurities: If protecting groups are used for the hydroxyl or amine functionalities, their incomplete removal will result in corresponding N- or O-protected impurities.

-

Dehalogenated Byproducts: If your synthesis starts from a halogenated pyridine, reductive dehalogenation can occur, leading to impurities lacking the halogen atom.[1]

Q3: My overall yield is low. What are the potential causes?

A3: Low yields can stem from several factors:

-

Inefficient Hydrogenation: The choice of catalyst (e.g., Rhodium, Ruthenium, Platinum) and reaction conditions (pressure, temperature) are critical.[2] Some catalysts may have poor activity for this specific substrate.

-

Product Loss During Work-up: The high polarity of the diol product can lead to losses during extraction. Multiple extractions with an appropriate solvent are often necessary.

-

Difficult Purification: The separation of cis and trans isomers can be challenging, often requiring careful column chromatography or crystallization, which can lead to significant product loss.[3][4]

-

Side Reactions: As mentioned in Q2, the formation of byproducts will consume your starting material and reduce the yield of the desired product.

Troubleshooting Guide

Issue 1: Presence of the trans-Isomer Impurity

Symptoms:

-

Complex 1H and 13C NMR spectra with more signals than expected for the pure cis-isomer.

-

Two closely eluting spots on TLC or peaks in HPLC analysis.

Causality: The stereochemical outcome of the hydrogenation of the pyridine ring is determined by the way the substrate adsorbs onto the catalyst surface. While the cis-isomer is often the thermodynamically favored product, the kinetic product distribution can vary. Factors such as steric hindrance from substituents and the nature of the catalyst-substrate interaction influence the diastereomeric ratio.

Mitigation Strategies:

-

Catalyst Selection: Experiment with different heterogeneous catalysts. Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂) in an acidic medium like acetic acid often favor the formation of the cis-isomer.[2]

-

Solvent Choice: The polarity and acidity of the solvent can influence the stereoselectivity. Acetic acid is a common choice that can promote the formation of the desired cis product.

-

Reaction Conditions: Optimize hydrogen pressure and temperature. Milder conditions may favor the formation of one diastereomer over the other.

Purification Protocol: Separation of cis and trans Isomers

Separation of the diastereomers can be achieved by flash column chromatography or selective crystallization.

-

Flash Column Chromatography:

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient elution with a polar solvent system is typically required. A common system is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide to prevent peak tailing.

-

Expert Tip: Start with a low percentage of methanol (e.g., 2-5%) and gradually increase the polarity. The trans-isomer is often slightly less polar and will elute first.

-

-

-

Selective Crystallization:

-

If the product is a solid, attempt recrystallization from various solvent systems (e.g., ethanol/ether, isopropanol/acetone).

-

The hydrochloride salt of one isomer may have different solubility properties, allowing for selective precipitation.

-

Issue 2: Incomplete Reaction and Presence of Starting Material/Intermediates

Symptoms:

-

Signals corresponding to the aromatic protons of the pyridine starting material in the 1H NMR spectrum.

-

A spot on the TLC with a different Rf value corresponding to the starting material.

Causality: Incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or a short reaction time. The catalyst can be poisoned by impurities in the starting material or solvents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete hydrogenation.

Detailed Steps:

-

Catalyst Activity: Ensure the catalyst is fresh and active. If it has been stored for a long time, its activity may be diminished. Increase the catalyst loading if necessary.

-

Hydrogen Pressure: Ensure a constant and sufficient hydrogen pressure is maintained throughout the reaction.

-

Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

-

Purity of Materials: Use high-purity starting materials and solvents to avoid catalyst poisoning.

Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities.

| Analytical Technique | Purpose | Common Parameters |

| 1H and 13C NMR | Structural elucidation of the main product and impurities. Determination of diastereomeric ratio. | Solvent: D₂O or DMSO-d₆. Key Signals: Look for differences in the chemical shifts and coupling constants of the protons on the piperidine ring to distinguish between cis and trans isomers.[5] |

| HPLC | Separation and quantification of impurities. | Column: A C18 reversed-phase column is often suitable. For chiral separations, specialized columns may be necessary.[6][7] Mobile Phase: A gradient of water (with an additive like TFA or formic acid) and acetonitrile or methanol. |

| LC-MS | Identification of unknown impurities by their mass-to-charge ratio. | Coupled with HPLC, this technique provides molecular weight information for each separated peak, aiding in the identification of byproducts and degradation products.[1][7] |

| GC-MS | Analysis of volatile impurities and residual solvents. | Suitable for identifying low molecular weight byproducts or unreacted volatile starting materials. |

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates a plausible synthetic pathway and the origin of common impurities.

Caption: Synthetic pathway and formation of common impurities.

References

- EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)

- US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines - Google P

- CN108017572A - (S)The preparation method of -3- hydroxy piperidines - Google P

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [Link]

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. [Link]

- CN105175320A - Preparation method of 3-hydroxypyridine - Google P

-

Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids - Preprints.org. [Link]

-

Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH. [Link]

-

Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Publishing. [Link]

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed. [Link]

- US3880925A - Separation and purification of cis and trans isomers - Google P

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

- US2802007A - Method of reducing 3-hydroxypyridine and its derivatives - Google P

-

Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P

-

Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed. [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids - Preprints.org. [Link]

-

3-Hydroxypyridine Dehydrogenase HpdA Is Encoded by a Novel Four-Component Gene Cluster and Catalyzes the First Step of 3-Hydroxypyridine Catabolism in Ensifer adhaerens HP1 - PMC - NIH. [Link]

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. [Link]

-

(PDF) Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro - ResearchGate. [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. [Link]

- US2850549A - Separation of cis and trans isomers - Google P

Sources

- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 2. CN108017572A - ï¼Sï¼The preparation method of -3- hydroxy piperidines - Google Patents [patents.google.com]

- 3. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 5. preprints.org [preprints.org]

- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting the Synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride

Welcome to the technical support guide for the synthesis of cis-4-(hydroxymethyl)piperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. The following question-and-answer format provides in-depth, experience-driven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Stereochemistry and Isomeric Impurities

Question 1: My synthesis is producing a significant amount of the trans-isomer. How can I improve the cis-diastereoselectivity?

Answer: Achieving high cis-diastereoselectivity is a critical challenge in the synthesis of 3,4-disubstituted piperidines. The formation of the undesired trans-isomer often arises from the specific synthetic route and reaction conditions employed. The two primary strategies to synthesize the cis-diol are through the dihydroxylation of a tetrahydropyridine precursor or the reduction of a suitable piperidone intermediate.

Root Causes of Poor Selectivity:

-

Dihydroxylation of Alkenes: The stereochemical outcome of dihydroxylation is highly dependent on the reagents used. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) typically yield syn-diols, which would correspond to the desired cis-product in a cyclic system.[1][2] However, reaction conditions such as temperature, solvent, and pH can influence the selectivity. Overly harsh conditions, for instance with KMnO₄, can lead to over-oxidation and cleavage of the diol.[2]

-

Reduction of Piperidones: The reduction of a 3-hydroxy-4-carbonyl or related piperidone derivative can also be a source of isomeric mixtures. The stereochemical outcome is dictated by the steric hindrance around the carbonyl group and the reducing agent used. Bulky reducing agents will preferentially attack from the less hindered face, but this may not always lead to the desired cis-product.[3]

-

Isomerization: Under certain acidic or basic conditions, the product itself or intermediates can potentially isomerize to the thermodynamically more stable trans-isomer.

Troubleshooting and Optimization Strategies:

-

Reagent Selection for Dihydroxylation:

-

Osmium Tetroxide (Upjohn Dihydroxylation): For high cis-selectivity, the use of catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is highly recommended.[2] This method is known for its reliability in producing syn-diols.

-

Sharpless Asymmetric Dihydroxylation: To achieve high enantioselectivity in addition to diastereoselectivity, the Sharpless asymmetric dihydroxylation using a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) is the state-of-the-art method.[4][5]

-

Potassium Permanganate: If using KMnO₄, it is crucial to maintain mild conditions (low temperature, neutral or slightly basic pH) to prevent both over-oxidation and loss of stereoselectivity.[2]

-

-

Controlling Reduction Stereochemistry:

-

Directed Hydrogenation: If proceeding through a tetrahydropyridine intermediate, catalytic hydrogenation can be highly stereoselective. The catalyst (e.g., Pd/C, Rh/C) will typically add hydrogen from the less sterically hindered face of the double bond.[4][6]

-

Chelation-Controlled Reduction: For piperidone precursors, using a reducing agent in the presence of a Lewis acid can promote chelation with the existing hydroxyl group, directing the hydride delivery to achieve the desired cis-stereochemistry.

-

Table 1: Comparison of Dihydroxylation Methods for cis-Selectivity

| Method | Reagent System | Typical cis:trans Ratio | Key Considerations |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | >95:5 | Reliable, high-yielding, but OsO₄ is toxic and expensive. |

| Sharpless AD | cat. OsO₄, K₃[Fe(CN)₆], chiral ligand | >95:5 | Provides high enantioselectivity as well.[5] |

| Permanganate Oxidation | KMnO₄, NaOH (cold) | Variable (can be low) | Prone to over-oxidation and lower selectivity.[2] |

Reaction Monitoring and Byproduct Identification

Question 2: I'm observing an incomplete reaction and the formation of several unknown byproducts in my TLC/LC-MS. What are the likely side reactions?

Answer: Incomplete reactions and the emergence of byproducts are common hurdles. The nature of these impurities is intrinsically linked to your specific synthetic pathway, which often involves protection/deprotection, reduction, and oxidation steps.

Common Side Reactions and Their Causes:

-

Incomplete Reduction: If your route involves the reduction of a lactam, ester, or ketone, incomplete reaction will leave starting material or partially reduced intermediates. This can be due to deactivated catalyst, insufficient reducing agent, or poor reaction kinetics. For instance, LiAlH₄ reduction of an ester can sometimes be sluggish.[7]

-

Over-oxidation: When performing dihydroxylation, especially with strong oxidants like KMnO₄, over-oxidation can lead to the cleavage of the C-C bond of the diol, forming a dicarbonyl compound which can undergo further reactions.[2]

-

Protecting Group-Related Impurities: The use of protecting groups (e.g., Boc, Cbz) for the piperidine nitrogen is common. Incomplete protection or deprotection can lead to a mixture of protected and unprotected species.[8][9] Furthermore, the deprotection conditions themselves can sometimes lead to side reactions. For example, acidic deprotection of a Boc group might cause side reactions if other acid-sensitive functional groups are present.

-

Aromatization: In some cases, particularly with tetrahydropyridine intermediates, aromatization to the corresponding pyridine derivative can occur, especially under harsh conditions or in the presence of certain reagents.[10]

Troubleshooting Workflow:

The following workflow can help systematically identify and mitigate these side reactions.

Caption: Troubleshooting workflow for side reactions.

Experimental Protocol: Small-Scale Reaction Optimization

-

Establish a Baseline: Run the reaction under your current standard conditions and carefully analyze the outcome by LC-MS to quantify the ratio of product, starting material, and major byproducts.

-

Vary One Parameter at a Time: Set up a series of small-scale reactions (e.g., 50-100 mg) and vary a single parameter for each (e.g., temperature, reaction time, reagent equivalents).

-

Analyze and Compare: Analyze the crude reaction mixture from each experiment to determine the effect of the parameter change.

-

Iterate: Based on the results, select the best condition and then begin to vary a second parameter to further optimize the reaction.

Purification and Isolation

Question 3: The product is highly water-soluble, making extraction and purification difficult. How can I effectively isolate the final hydrochloride salt?

Answer: The polar nature of cis-4-(hydroxymethyl)piperidin-3-ol, with its three hydrophilic groups, indeed makes purification challenging. The hydrochloride salt is often very soluble in water and alcohols, and can be difficult to crystallize.[11]

Strategies for Purification and Isolation:

-

Purification of a Protected Intermediate: A highly effective strategy is to purify a less polar, protected intermediate.[8] For example, if the piperidine nitrogen is protected with a Boc group, this derivative will be significantly more soluble in common organic solvents like dichloromethane or ethyl acetate, allowing for standard silica gel chromatography. After purification, the protecting group can be removed.

-

Salt Formation and Crystallization:

-

Solvent Selection: The key to crystallizing the hydrochloride salt is to find a solvent system where it is sparingly soluble. Often, a mixture of a polar solvent in which the salt is soluble (e.g., methanol, ethanol) and a non-polar anti-solvent (e.g., diethyl ether, MTBE, ethyl acetate) is effective.[12][13]

-

Anhydrous HCl: It is crucial to use anhydrous HCl for the salt formation to avoid introducing water, which can hinder crystallization.[12] This can be achieved by using a solution of HCl in a solvent like diethyl ether or 1,4-dioxane, or by carefully bubbling dry HCl gas through a solution of the free base.

-

Procedure for Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol). Slowly add a solution of anhydrous HCl. If a precipitate does not form immediately, the addition of an anti-solvent or cooling the solution can induce crystallization.

-

Table 2: Solvent Systems for Crystallization of Amine HCl Salts

| Solvent (for dissolving) | Anti-Solvent (for precipitation) | Comments |

| Methanol / Ethanol | Diethyl Ether / MTBE | A common and often effective combination. |

| Isopropanol | Ethyl Acetate / Heptane | Isopropanol is less polar than methanol, which can be advantageous. |

| Dichloromethane | Ethyl Acetate / Diethyl Ether | Useful for less polar amine salts.[13] |

-

Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative.[8] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or TFA. The product can then be isolated as the corresponding salt after lyophilization.

References

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

-

Lupin, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

D'hooghe, M., et al. (2007). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. Center for Molecular Modeling. [Link]

-

Chemistry LibreTexts. (2019). 8.13: Dihydroxylation of Alkenes. [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

-

Reddit. (2023). Purification of strong polar and basic compounds. [Link]

-

ACS Publications. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

-

PubMed. (2013). Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines. [Link]

-

YouTube. (2022). Steps For a Dihydroxylation Reaction. [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

- Google Patents. (2010).

-

Organic Chemistry Portal. Diol synthesis by dihydroxylation. [Link]

-

Wikipedia. Dihydroxylation. [Link]

-

Imperial College London. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

-

SciSpace. 1 Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. [Link]

-

ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

-

NIH. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

YouTube. (2022). Syn Dihydroxylation of Alkenes and Alkynes. [Link]

-

Oak Ridge National Laboratory. (2018). Purification of Chloride Salts for Concentrated Solar Power Applications. [Link]

- Google Patents. (2000). EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. scispace.com [scispace.com]

- 6. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to NOE Analysis for Stereochemical Assignment of Piperidine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of a compound's biological activity, pharmacokinetic profile, and safety. Among the heterocyclic scaffolds prevalent in pharmaceuticals, the piperidine ring presents a recurring challenge due to its conformational flexibility and the potential for multiple stereoisomers. This guide provides an in-depth, experience-driven comparison of Nuclear Overhauser Effect (NOE) analysis techniques for the unambiguous stereochemical assignment of piperidine derivatives, grounded in both theoretical principles and practical application.

The Piperidine Conundrum: Why Stereochemistry Matters

The piperidine ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, leading to diastereomers with distinct three-dimensional arrangements. This seemingly subtle difference can profoundly impact how a molecule interacts with its biological target. For instance, the orientation of a key pharmacophoric group can mean the difference between a potent therapeutic and an inactive compound.

While techniques like X-ray crystallography provide definitive solid-state structures, obtaining suitable crystals is often a bottleneck. Furthermore, the solution-phase conformation, which is more biologically relevant, can differ from the crystalline state. It is in this context that Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically NOE analysis, emerges as an indispensable tool.[1][2][3][4][5][6][7][8]

The Nuclear Overhauser Effect (NOE): A Primer

The Nuclear Overhauser Effect is a phenomenon where the perturbation of one nuclear spin population leads to a change in the signal intensity of another.[1][9] This effect is mediated through space via dipole-dipole interactions and is exquisitely sensitive to the distance between nuclei, typically observable for protons within 5 Å of each other.[10][11] The strength of the NOE is inversely proportional to the sixth power of the internuclear distance (r⁻⁶), making it a powerful probe of spatial proximity.

For piperidine derivatives, this means we can selectively irradiate a specific proton and observe which other protons show an enhanced signal. These correlations directly map the through-space proximity of protons, allowing us to deduce the relative stereochemistry.

A Tale of Two Techniques: 1D vs. 2D NOE Experiments

The two primary methods for NOE analysis are 1D NOE difference spectroscopy and 2D NOESY (Nuclear Overhauser Effect Spectroscopy). The choice between them depends on the complexity of the molecule, sample concentration, and the specific questions being addressed.

1D NOE Difference Spectroscopy: The Targeted Approach

In a 1D NOE experiment, a specific proton resonance is selectively saturated. A "difference" spectrum is then generated by subtracting a control spectrum (where the proton was not irradiated) from the saturated spectrum. The resulting spectrum ideally shows only the irradiated peak (as a negative signal) and any protons that have received an NOE enhancement (as positive signals).[9][12]

Advantages:

-

Speed: A 1D NOE experiment can often be completed in a matter of minutes, providing rapid insights.[13]

-

Sensitivity: For a targeted interaction, 1D NOE can be more sensitive than 2D NOESY, especially for very weak NOEs.

Disadvantages:

-

Requires a Hypothesis: You need to know which proton to irradiate, making it less suitable for unbiased screening of all possible interactions.

-

Spectral Overlap: If the proton of interest is in a crowded spectral region, selective irradiation without affecting neighboring signals can be challenging.

-

Artifacts: Imperfect subtraction can lead to artifacts that may be misinterpreted as genuine NOEs.[14]

2D NOESY: The Comprehensive View

The 2D NOESY experiment correlates all proton resonances with each other, providing a comprehensive map of all through-space interactions within the molecule in a single experiment.[1][9][15] The resulting 2D spectrum displays diagonal peaks corresponding to the 1D proton spectrum, and off-diagonal "cross-peaks" that indicate an NOE between the two protons at those chemical shifts.[9]

Advantages:

-

Unbiased Analysis: A 2D NOESY provides all NOE information simultaneously, revealing unexpected or long-range interactions.[10]

-

Clearer Data: Cross-peaks in a 2D spectrum are generally easier to distinguish from artifacts compared to the small enhancements in a 1D difference spectrum.[14]

-

Handles Complexity: For molecules with complex and overlapping proton spectra, the second dimension of a NOESY experiment provides the necessary resolution.

Disadvantages:

-

Longer Experiment Times: 2D NOESY experiments can take several hours to acquire, depending on the sample concentration and desired resolution.[13]

-

Lower Sensitivity for Weak Signals: Very weak NOEs might be missed in a 2D experiment that would be detectable in a targeted 1D experiment with a sufficient number of scans.

| Feature | 1D NOE Difference | 2D NOESY |

| Principle | Selective saturation of a single proton resonance and observation of intensity changes in others. | Correlates all proton resonances to each other in a two-dimensional map. |

| Experiment Time | Minutes[13] | Hours[13] |

| Data Output | A 1D spectrum showing positive enhancements for correlated protons. | A 2D spectrum with cross-peaks indicating through-space correlations. |

| Best For | Quickly confirming a specific hypothesized interaction. | Comprehensive, unbiased analysis of all through-space interactions. |

| Key Limitation | Prone to artifacts from imperfect subtraction; requires well-resolved signals for selective irradiation.[14] | Can be less sensitive to very weak interactions; longer acquisition time. |

Experimental Workflow: From Sample to Stereochemistry

The following provides a detailed, step-by-step methodology for a 2D NOESY experiment, which is generally the recommended approach for a thorough analysis of novel piperidine derivatives.[10]

Sample Preparation: The Foundation of a Good Spectrum

-

Concentration: Aim for a sample concentration of 10-50 mM in a suitable deuterated solvent.

-

Solvent Choice: Use a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Oxygen Removal: Dissolved paramagnetic oxygen can significantly quench the NOE effect.[10] For small molecules, it is highly recommended to degas the sample by performing several freeze-pump-thaw cycles.[10]

NMR Data Acquisition: A 2D NOESY Protocol

-

Initial 1H Spectrum: Acquire a standard 1D proton spectrum to determine the chemical shift range and appropriate spectral width.[16]

-

Setting Up the 2D NOESY Experiment:

-

Load a standard 2D NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[16]

-

Set the spectral width in both dimensions to encompass all proton signals.[16]

-

The number of data points in the direct dimension (td2) is typically 1K or 2K.[16] The number of increments in the indirect dimension (td1) is usually between 128 and 256.[16]

-

-

The Critical Parameter: Mixing Time (d8): The mixing time is the delay during which the NOE builds up.[13]

-

For small molecules like piperidine derivatives (typically < 600 Da), a mixing time of 400-800 ms is a good starting point.[10]

-

It is often beneficial to run multiple NOESY experiments with different mixing times to distinguish direct NOEs from those arising from spin diffusion (where magnetization is relayed through multiple protons).

-

-

Acquisition: Start the acquisition. The experimental time will depend on the number of scans per increment and the number of increments.

Data Processing and Interpretation

-

Fourier Transformation: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.[16]

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction for optimal presentation.

-

Analysis:

-

Identify the diagonal peaks, which correspond to the 1D spectrum.

-

Systematically look for off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of proton A and proton B indicates that they are close in space.

-

Correlate the observed NOEs with the possible chair conformations of the piperidine ring. For example, a strong NOE between two protons in a 1,3-diaxial relationship is a hallmark of that conformation.

-

Use molecular models or computational chemistry software to visualize the proposed structure and confirm that the observed NOEs are consistent with the internuclear distances.

-

Case Study: Differentiating Diastereomers of a Disubstituted Piperidine

Consider a 2,4-disubstituted piperidine. The key to assigning the relative stereochemistry (cis vs. trans) lies in identifying NOEs that are unique to each isomer.

-

Cis Isomer (Axial-Equatorial or Equatorial-Axial): In a chair conformation, a cis-2,4-disubstituted piperidine will have one substituent in an axial position and the other in an equatorial position. A key NOE would be expected between the axial proton at C2 and the axial proton at C4.

-

Trans Isomer (Diaxial or Diequatorial): The more stable conformation will typically have both substituents in equatorial positions. In this case, you would not expect a strong NOE between the protons at C2 and C4, as they are both equatorial and far apart. Instead, you would observe NOEs between the axial and equatorial protons on the same carbon, and between axial protons and their 1,3-diaxial neighbors.

The following table illustrates hypothetical key NOE correlations that would differentiate the cis and trans isomers:

| Proton Pair | Expected NOE in Cis Isomer (2a, 4e) | Expected NOE in Trans Isomer (2e, 4e) | Rationale |

| H2-ax / H4-ax | Strong | Weak/Absent | 1,3-diaxial protons are close in space. |

| H2-ax / H6-ax | Strong | Strong | Both isomers have this 1,3-diaxial interaction. |

| H4-ax / Substituent at C2 | Strong | Weak/Absent | In the cis isomer, the axial proton at C4 is close to the axial substituent at C2. |

Synergistic Approaches: Beyond NOE

-

J-Coupling (Scalar Coupling) Analysis: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (8-12 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This through-bond information provides a valuable orthogonal dataset to the through-space information from NOEs.[2][5][8]

Visualization of the Workflow

The logical flow of stereochemical assignment using NOE can be visualized as follows:

Caption: Workflow for stereochemical assignment using NOE analysis.

Key NOE Correlations in a Piperidine Chair

This diagram illustrates the key through-space interactions in a generic monosubstituted piperidine chair conformation.

Caption: Key NOE correlations in a piperidine chair conformation.

Conclusion

The stereochemical assignment of piperidine derivatives is a critical task in modern drug discovery and chemical research. While a suite of analytical tools is available, NOE-based NMR analysis remains a cornerstone for determining solution-phase conformation and relative stereochemistry. The 2D NOESY experiment, in particular, offers a comprehensive and unbiased view of all through-space proton-proton interactions. By carefully preparing the sample, judiciously choosing experimental parameters like mixing time, and integrating the NOE data with other information such as J-couplings, researchers can confidently and accurately elucidate the three-dimensional structure of these important molecules.

References

-

University of Chicago, Chemistry Department, NMR Facility. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]

-

Zhou, H. (2010, September). 1D and 2D NOESY Comparison. Retrieved from [Link]

-

UMass Nuclear Magnetic Resonance (NMR) Labs. (2013, May 31). NOE Difference Spectroscopy. Retrieved from [Link]

-

University of California, Irvine. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

-

Koos, M. R. M., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Varian, Inc. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

-

Boatright, M. H., et al. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. PMC. Retrieved from [Link]

-

IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]

-

Woerpel, K. A., et al. (2026, January 21). Hyperconjugation Controls One-Bond Carbon–Tin Coupling Constants in Anomeric Tin Compounds: A Theoretical Study. The Journal of Organic Chemistry. Retrieved from [Link]

-

Graham, K. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

-

O'Brien, P., et al. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from [Link]

-

O'Brien, P., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

-

Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

-

LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

-

O'Brien, P., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

-

Eliel, E. L. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Retrieved from [Link]

-

Gil, R. R., et al. (2020). Reference-free NOE NMR analysis. ResearchGate. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

-

Pandiarajan, K., et al. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Retrieved from [Link]

-

O'Brien, P., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NOE Difference Spectroscopy | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 13. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. 1D and 2D NOESY Comparison [nmr.chem.ucsb.edu]

- 15. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]